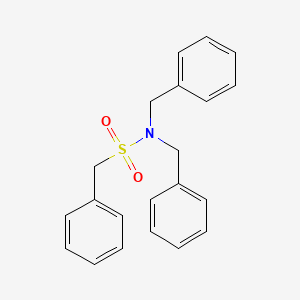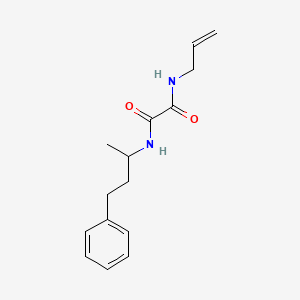
N1-アリル-N2-(4-フェニルブタン-2-イル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is a chemical compound that belongs to the class of oxalamides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学的研究の応用
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-N-(4-phenylbutan-2-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Allyl-substituted products.
作用機序
The mechanism of action of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of neurotransmitter systems in the brain. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
N1-allyl-N2-(4-phenylbutan-2-yl)urea: Similar structure but with a urea moiety instead of an oxalamide.
N1-allyl-N2-(4-phenylbutan-2-yl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
N'-(4-phenylbutan-2-yl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-11-16-14(18)15(19)17-12(2)9-10-13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUAVNEMQUVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2403974.png)

![methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate](/img/structure/B2403979.png)
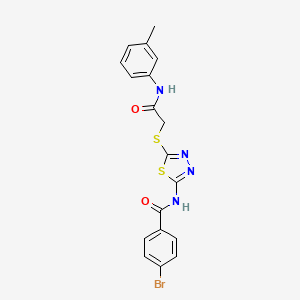
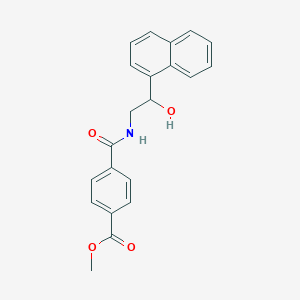
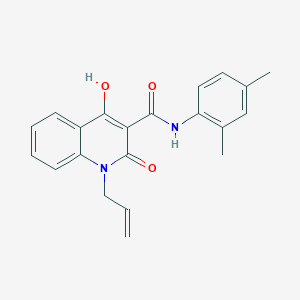
![2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2403984.png)
![N-(2,5-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2403986.png)
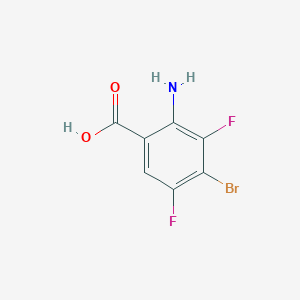
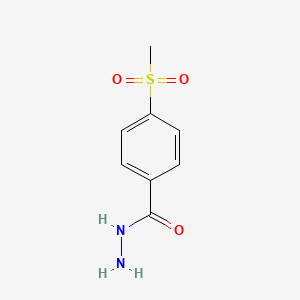
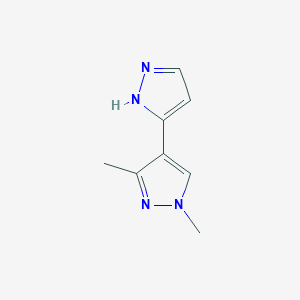
![(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2403992.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide](/img/structure/B2403993.png)
